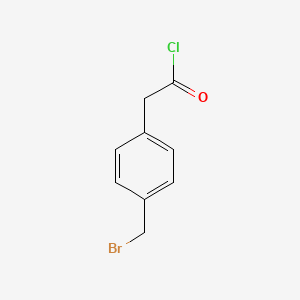

2-(4-Bromomethyl-phenyl)-acetyl chloride

Description

2-(4-Bromomethyl-phenyl)-acetyl chloride is a halogenated aryl acetyl chloride derivative characterized by a bromomethyl (-CH₂Br) substituent at the para position of the phenyl ring and an acetyl chloride (-COCl) functional group. This compound serves as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals. Its structure combines the electron-withdrawing effects of the bromomethyl group with the high reactivity of the acyl chloride moiety, making it suitable for nucleophilic substitution and coupling reactions.

Propriétés

Formule moléculaire |

C9H8BrClO |

|---|---|

Poids moléculaire |

247.51 g/mol |

Nom IUPAC |

2-[4-(bromomethyl)phenyl]acetyl chloride |

InChI |

InChI=1S/C9H8BrClO/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2 |

Clé InChI |

LQUHUVYCOCZCCB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CC(=O)Cl)CBr |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biological Applications

The compound has been investigated for its biological activities, particularly in the development of pharmaceuticals:

- Anti-inflammatory Agents : Research indicates that derivatives of 2-(4-Bromomethyl-phenyl)-acetyl chloride can act as intermediates in the synthesis of anti-inflammatory drugs. For instance, it plays a crucial role in producing phenylpropionic acid derivatives, which are known for their analgesic properties .

- Anticholinesterase Activity : Studies have shown that compounds derived from this compound exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Industrial Applications

In addition to its pharmaceutical relevance, this compound finds utility in various industrial applications:

- Chemical Intermediates : It is used as an intermediate in synthesizing other chemical compounds, including agrochemicals and specialty chemicals. Its ability to undergo further reactions makes it a valuable component in chemical manufacturing processes .

- Synthesis of Fine Chemicals : The compound is employed in the synthesis of fine chemicals used in cosmetics and personal care products due to its reactivity and functional group compatibility .

Case Studies

Several studies highlight the significance of this compound in research and development:

- Synthesis of Antioxidant Compounds : A study demonstrated that derivatives synthesized from this compound exhibited significant antioxidant activity through various assays, indicating its potential in developing health supplements or functional foods .

- Pharmaceutical Development : Research focused on synthesizing new anti-inflammatory agents has shown promising results with derivatives of this compound, leading to compounds with enhanced efficacy compared to existing medications .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups/Substituents | Key Structural Features |

|---|---|---|---|---|

| 2-(4-Bromomethyl-phenyl)-acetyl chloride | C₉H₈BrClO | 247.52* | -COCl, -C₆H₃(CH₂Br)- | Bromomethylphenyl-acetyl chloride |

| (4-Bromo-2-chlorophenoxy)acetyl chloride | C₈H₅BrCl₂O₂ | 283.93 | -COCl, -O-C₆H₂BrCl | Phenoxy-linked Br/Cl substituents |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | -COCl, -C₆H₄Br | Bromophenyl-acetyl chloride |

| 4-(Trifluoromethyl)phenylacetyl chloride | C₉H₆ClF₃O | 222.59 | -COCl, -C₆H₄CF₃ | Electron-withdrawing CF₃ group |

| Acetyl chloride | C₂H₃ClO | 78.50 | -COCl | Simple acyl chloride |

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : The bromomethyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in 4-(trifluoromethyl)phenylacetyl chloride () but more reactive than unsubstituted acetyl chloride due to enhanced electrophilicity at the carbonyl carbon .

- Phenoxy vs. Direct Linkage: (4-Bromo-2-chlorophenoxy)acetyl chloride () contains an oxygen bridge, which increases steric hindrance and alters electronic distribution compared to the direct phenyl linkage in the target compound .

Reactivity Trends:

- Nucleophilic Acyl Substitution : All acyl chlorides exhibit high reactivity toward nucleophiles (e.g., water, alcohols, amines). The target compound’s bromomethyl group may stabilize the transition state via inductive effects, accelerating reactions compared to unsubstituted acetyl chloride () .

- Electrophilic Aromatic Substitution : Bromine and chlorine substituents (e.g., in 4-Bromobenzoyl chloride, ) direct further substitution reactions to specific positions on the aromatic ring .

Physical and Chemical Properties

Key Observations :

- Safety : Acetyl chloride () is highly flammable and reactive with water, necessitating stringent handling protocols. Brominated analogs may exhibit reduced volatility but increased persistence in the environment .

- Environmental Impact : Acetyl chloride is acutely toxic to aquatic organisms (), and brominated derivatives likely pose similar or greater risks due to halogen persistence .

Méthodes De Préparation

Bromination Method

One common method for brominating the precursor involves using bromine or N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide. The reaction conditions can vary significantly, including temperature control and solvent choice.

- Example Reaction :

- Starting Material: 2-(4-Methylphenyl) propionic acid

- Reagents: Bromine or NBS, benzoyl peroxide

- Conditions: Reflux in dichloromethane at room temperature with stirring.

This method has been shown to yield significant quantities of the desired brominated product with minimal by-products.

Acylation Process

The acylation of the brominated compound can be achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine to facilitate the reaction.

- Example Reaction :

- Starting Material: Brominated phenyl compound

- Reagents: Acetyl chloride, pyridine

- Conditions: Stirring at room temperature for several hours.

This step is crucial for converting the bromomethyl group into an acetyl chloride functional group.

Yield and Purity Analysis

The efficiency of these methods can be assessed through yield percentages and purity analysis using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

| Method | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Bromination | 70-85 | >95 | High yield with minimal by-products |

| Acylation | 60-75 | >90 | Requires careful temperature control |

| Final Chlorination | 80-90 | >98 | Efficient conversion to final product |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromomethyl-phenyl)-acetyl chloride in laboratory settings?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2-(4-bromomethyl-phenyl)acetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is carried out in an inert solvent like dichloromethane or toluene at reflux (60–80°C) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization . Catalysts such as dimethylformamide (DMF) may accelerate the reaction by activating the acid chloride formation .

Q. What are the critical safety considerations when handling this compound?

Due to its acetyl chloride moiety, the compound is highly reactive, moisture-sensitive, and corrosive. Key precautions include:

- Use of butyl-rubber gloves (minimum thickness: 0.3 mm) and chemical-resistant suits to prevent skin contact .

- Full-face respirators with multi-purpose cartridges (e.g., AXBEK-type) in well-ventilated fume hoods to avoid inhalation of vapors .

- Storage in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Immediate neutralization of spills with sodium bicarbonate or sand to mitigate reactivity with water .

Q. How should researchers safely store and dispose of this compound?

Store in airtight, corrosion-resistant containers at 2–8°C, away from moisture and ignition sources. Dispose via incineration in a chemical waste facility equipped with scrubbers to neutralize HCl and brominated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-product formation (e.g., dimerization or hydrolysis products) can be reduced by:

- Maintaining strict anhydrous conditions using molecular sieves or inert gas purging .

- Controlling reaction temperature (e.g., 60–65°C) to balance reaction rate and selectivity .

- Employing stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) to ensure complete conversion of the carboxylic acid .

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the acyl chloride .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the bromomethyl (-CH₂Br) and acetyl chloride (-COCl) groups. Key signals include δ ~4.5 ppm (singlet for -CH₂Br) and δ ~170 ppm (carbonyl carbon) .

- FTIR : Peaks at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and ~600 cm⁻¹ (C-Br stretch) .

- HPLC-MS : To assess purity and detect trace hydrolyzed products (e.g., carboxylic acid derivatives) .

Q. How does the bromomethyl substituent influence the reactivity of the acetyl chloride group?

The electron-withdrawing bromomethyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution reactions (e.g., with amines or alcohols). This effect is quantified via Hammett substituent constants (σ⁺ ~0.41 for -CH₂Br), which correlate with increased reaction rates in peptide coupling or polymer synthesis .

Q. What strategies resolve contradictions in reported spectral data or physical properties?

Discrepancies in melting points or spectral peaks often arise from impurities or polymorphic forms. Researchers should:

- Cross-validate data using multiple techniques (e.g., DSC for melting point, X-ray crystallography for structure confirmation) .

- Compare results with high-purity reference standards synthesized under controlled conditions .

- Perform solvent screening during recrystallization to isolate the most stable polymorph .

Q. How is this compound utilized in synthesizing bioactive molecules or materials?

The bromomethyl group enables site-specific functionalization in drug discovery (e.g., covalent inhibitors targeting cysteine residues) . The acyl chloride moiety facilitates polymerization in materials science, such as synthesizing polyamides or polyesters with tailored thermal stability .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 247.53 g/mol | |

| Boiling Point | ~328°C (estimated) | |

| Reactivity with Water | Violent hydrolysis to HCl | |

| Flash Point | >150°C (closed cup) |

Table 2: Recommended Analytical Parameters for HPLC

| Column | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|

| C18 Reverse Phase | Acetonitrile/Water (70:30) | 1.0 mL/min | 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.